Levosemotiadil - 116476-16-5

Levosemotiadil

Catalog Number: EVT-272674
CAS Number: 116476-16-5
Molecular Formula: C29H32N2O6S
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levosemotiadil is an antiarrhythmic agent with vasodilator properties.
Source and Classification

Levosemotiadil is derived from the chemical structure of semotiadil, which has been studied for its effects on the central nervous system. The classification of Levosemotiadil falls under the category of psychoactive drugs, specifically targeting serotonin and dopamine receptors. Its mechanism of action involves the enhancement of serotonergic activity while simultaneously inhibiting dopaminergic pathways, which could offer benefits in managing conditions such as depression and anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Levosemotiadil involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reagents: Common reagents used in the synthesis may include acids, bases, and solvents that facilitate the formation of intermediates.
  3. Reaction Conditions: Temperature, pressure, and time are critical parameters that influence the yield and purity of the final product.

One method reported for synthesizing Levosemotiadil involves a multi-step reaction sequence that includes:

  • Formation of an intermediate via nucleophilic substitution.
  • Cyclization reactions to establish the core structure.
  • Final modifications to introduce specific functional groups that enhance receptor binding affinity.

Technical details regarding these reactions can be found in specialized literature focusing on organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

Levosemotiadil has a complex molecular structure characterized by specific stereochemistry that is crucial for its biological activity. The molecular formula is typically represented as C_20H_25N_3O_2S, indicating the presence of various functional groups including amines and thiols.

  • Molecular Weight: Approximately 357.49 g/mol.
  • 3D Structure: The three-dimensional conformation plays a significant role in its interaction with serotonin and dopamine receptors.

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Levosemotiadil participates in various chemical reactions that are essential for its synthesis and modification:

  • Nucleophilic Substitution: This reaction type is often utilized to modify halogenated precursors into more reactive intermediates.
  • Cyclization Reactions: These are critical for forming cyclic structures that are common in psychoactive compounds.
  • Oxidation/Reduction: Functional group modifications often involve redox reactions to achieve desired properties.

Detailed reaction mechanisms can be elucidated through kinetic studies and mechanistic analysis, providing insights into how structural changes affect pharmacological activity.

Mechanism of Action

Process and Data

The mechanism of action of Levosemotiadil primarily involves its interaction with serotonin 5-HT_1A receptors and dopamine D_2 receptors:

  1. Serotonin Receptor Agonism: By activating 5-HT_1A receptors, Levosemotiadil enhances serotonergic neurotransmission, which is associated with mood elevation and anxiolytic effects.
  2. Dopamine Receptor Antagonism: The blockade of D_2 receptors may help mitigate symptoms associated with excessive dopaminergic activity, such as anxiety or psychosis.

This dual-action mechanism suggests a balanced approach to modulating neurotransmitter systems, potentially leading to improved therapeutic outcomes in patients with mood disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can provide insights into its ionization state at physiological pH, affecting absorption and distribution.

Analyses such as differential scanning calorimetry can be employed to assess thermal stability, while spectroscopic techniques can determine purity levels.

Applications

Scientific Uses

Levosemotiadil is primarily investigated for its potential applications in treating neuropsychiatric disorders such as:

  • Depression: Due to its serotonergic activity, it may serve as an antidepressant.
  • Anxiety Disorders: Its anxiolytic properties could make it effective in managing anxiety symptoms.
  • Psychotic Disorders: The dopamine antagonistic effects might be beneficial in treating conditions like schizophrenia.

Research continues to explore these applications through clinical trials aimed at validating efficacy and safety profiles for human use.

Historical Development and Clinical Emergence of Levosimendan

Evolution from Early Calcium Sensitization Concepts to Clinical Translation

The development of levosimendan emerged from efforts to overcome limitations of traditional inotropes (e.g., catecholamines, phosphodiesterase inhibitors) that increased intracellular calcium and cAMP, leading to elevated arrhythmia risk and myocardial oxygen demand [1] [9]. In the 1980s, pioneering work by Rüegg and Solaro introduced calcium sensitization as a novel mechanism to enhance cardiac contractility without altering calcium transients [1] [5]. Early agents like pimobendan combined calcium sensitization with phosphodiesterase III (PDE-III) inhibition but retained adverse effects from cAMP elevation [1].

Levosimendan, synthesized as OR-1259, was rationally designed as a pure calcium sensitizer binding selectively to cardiac troponin C (cTnC) in a calcium-dependent manner. Key milestones:

  • 1992: First abstract described its positive inotropic and vasodilatory properties [1] [5].
  • 1995: Haikala and Pollesello elucidated its mechanism: stabilization of the calcium-bound conformation of cTnC, facilitating actin-myosin cross-bridging during systole without impairing diastolic relaxation [1] [9].
  • Dual pharmacology: Concurrent ATP-dependent potassium (KATP) channel opening in vascular smooth muscle and mitochondria provided vasodilation and cardioprotection, distinguishing it from predecessors [1] [4].

Table 1: Key Mechanistic Innovations of Levosimendan vs. Early Inotropes

PropertyTraditional InotropesLevosimendan
Primary Mechanism↑ Intracellular Ca²⁺/cAMPCa²⁺ sensitization of troponin
O₂ ConsumptionIncreasedNeutral or reduced
PDE InhibitionYes (non-selective)Minimal (PDE-III selective)
KATP OpeningNoYes (systemic & mitochondrial)
Effect with β-BlockersAttenuatedPreserved

Sources: [1] [5] [9]

Regulatory Milestones and Global Adoption Patterns

Levosimendan’s regulatory journey reflects its unique therapeutic profile:

  • 2000: First approval in Sweden for acute decompensated heart failure under the brand name Simdax [1] [5].
  • Expansion: By 2020, approved in >60 countries, including the EU, Latin America, and Japan, but notably not yet FDA-approved (under ongoing evaluation) [1] [5].
  • Clinical Drivers: Landmark trials accelerated adoption:
  • LIDO (2002): Demonstrated superior hemodynamic and mortality outcomes vs. dobutamine in low-output heart failure [2] [10].
  • RUSSLAN (2002): Showed safety in post-myocardial infarction heart failure, reducing risk of worsening ischemia [3] [6].

Adoption patterns varied regionally:

  • Europe: Rapid uptake for acute heart failure, cardiac surgery, and advanced HF [5] [10].
  • Emerging Applications: Approval extensions for right ventricular failure, pulmonary hypertension, and septic shock in some countries [4] [6].

Table 2: Global Regulatory Milestones for Levosimendan

YearRegion/CountryIndication(s)
2000SwedenAcute decompensated chronic HF
2001European UnionAcute HF (conventional therapy insufficient)
2005JapanAcute HF
2012RussiaCardiogenic shock, cardiac surgery
2020China (under review)Advanced HF, weaning from ECMO

Sources: [1] [5] [10]

Shifts in Therapeutic Paradigms for Acute Heart Failure Management

Levosimendan reshaped acute heart failure (AHF) management by addressing unmet needs in high-risk cohorts:

Replacing Conventional Inotropes

  • Mortality Signal: Dobutamine and milrinone were linked to increased mortality (OR 1.41–1.80) in meta-analyses due to arrhythmogenesis and ischemia exacerbation [9] [10].
  • Levosimendan Trials:
  • SURVIVE (2007): 13% lower mortality vs. dobutamine at 180 days (though not statistically significant at 31 days) [2] [10].
  • Meta-Analyses: 30% mortality reduction vs. other inotropes in perioperative and advanced HF settings [6] [10].

Cardioprotective and Organ-Preserving Effects

  • Mitochondrial KATP Activation: Reduced infarct size in ischemia-reperfusion models and lowered troponin release in clinical studies [1] [9].
  • Renal Impact: Improved renal perfusion and reduced acute kidney injury (AKI) incidence by 37% in cardiac surgery patients [4] [10].

Neurohormonal and Biomarker Modulation

  • Suppressed B-type natriuretic peptide (BNP) and endothelin-1 more effectively than comparators [3] [9].
  • Reduced pro-inflammatory cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases, countering ventricular remodeling [9].

Table 3: Outcomes from Major Levosimendan Clinical Trials

TrialPopulationKey Findings vs. Comparator
LIDOLow-output HF (n=203)43% ↓ mortality at 180 days; better CO/WCWP reduction
REVIVE IIADHF (n=600)33% ↑ clinical improvement; ↓ rescue therapy need
RUSSLANPost-MI HF (n=504)58% ↓ risk of worsening HF; no ↑ ischemia
SURVIVESevere ADHF (n=1,327)Trend toward ↓ mortality at 180 days; ↓ BNP at 5 days

Sources: [2] [3] [10]

Advanced Heart Failure and Repetitive Dosing

  • Intermittent infusions in advanced HF improved symptoms, reduced hospitalizations, and bridged patients to transplant or mechanical support [3] [10].
  • LAICA study: Repetitive dosing every 2–3 weeks prolonged clinical stability in NYHA Class IV patients [6].

Properties

CAS Number

116476-16-5

Product Name

Levosemotiadil

IUPAC Name

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one

Molecular Formula

C29H32N2O6S

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1

InChI Key

RKXVEXUAWGRFNP-NDEPHWFRSA-N

SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO

Synonyms

3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine
levosemotiadil
SA 3212
SA-3212
SD 3211
SD 3212
SD-3211
SD-3212
semotiadil
semotiadil fumarate
sesamodil
sesamodil fumarate

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5

Isomeric SMILES

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.